Elevenostat

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

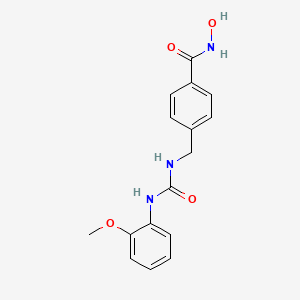

N-hydroxy-4-[[(2-methoxyphenyl)carbamoylamino]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c1-23-14-5-3-2-4-13(14)18-16(21)17-10-11-6-8-12(9-7-11)15(20)19-22/h2-9,22H,10H2,1H3,(H,19,20)(H2,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHNFBYCLJKJID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCC2=CC=C(C=C2)C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Elevenostat (JB3-22): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elevenostat (JB3-22) is a selective, small molecule hydroxamic acid derivative that potently inhibits Histone Deacetylase 11 (HDAC11), the sole member of the class IV HDAC family. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical development of this compound. It details the compound's mechanism of action in key therapeutic areas such as oncology and reproductive biology, supported by comprehensive quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and professionals involved in the fields of epigenetics, oncology, and drug development.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. Dysregulation of HDAC activity has been implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders, making HDACs attractive therapeutic targets.

HDAC11 is the most recently discovered and only member of the class IV HDACs. Its unique substrate specificity and biological functions are still being elucidated. Unlike other HDACs, HDAC11 has been shown to be an efficient defatty-acylase, removing long-chain fatty acyl groups from lysine residues. This distinct activity suggests a specialized role in cellular processes.

This compound (JB3-22) has emerged as a selective inhibitor of HDAC11, providing a valuable chemical tool to probe the biological functions of this enzyme and a potential therapeutic agent. This guide will cover the key aspects of its discovery and preclinical development.

Discovery and Synthesis

The discovery of this compound (JB3-22) was part of a broader effort to develop selective inhibitors for individual HDAC isoforms to better understand their specific biological roles and to develop more targeted therapeutics with potentially fewer side effects than pan-HDAC inhibitors.

Chemical Structure

The chemical structure of this compound is N-hydroxy-4-(2-(2-methoxyphenyl)acetamido)benzamide. Its key features include a hydroxamic acid group, which acts as a zinc-binding moiety essential for HDAC inhibition, and a substituted benzamide core.

-

Chemical Formula: C16H17N3O4

-

Molecular Weight: 315.32 g/mol

-

CAS Number: 1454902-97-6

Chemical Synthesis

The synthesis of this compound and related N-hydroxy-4-(substituted-acetamido)benzamides can be achieved through a multi-step process. A general synthetic route is outlined below, based on standard organic chemistry principles for the formation of amides and hydroxamic acids.

A potential synthetic pathway involves the following key steps:

-

Amide Bond Formation: Coupling of 2-methoxyphenylacetic acid with a protected 4-aminobenzoic acid derivative.

-

Hydroxamic Acid Formation: Conversion of the carboxylic acid moiety of the benzamide intermediate into a hydroxamic acid.

The specific, detailed synthesis protocol for this compound (JB3-22) is not publicly available in the reviewed literature. The following is a generalized representation of a plausible synthetic route.

Caption: Generalized synthetic workflow for this compound (JB3-22).

Mechanism of Action and Preclinical Data

This compound selectively inhibits the enzymatic activity of HDAC11. This inhibition leads to the hyperacetylation of HDAC11 substrates, altering downstream cellular processes. The preclinical development of this compound has primarily focused on its anti-cancer effects, particularly in multiple myeloma, and its role in oocyte maturation.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound from in vitro and in vivo studies.

| Parameter | Value | Cell Line/Model | Reference |

| HDAC11 IC50 | 0.235 µM | Recombinant Human HDAC11 | [1] |

| Cytotoxicity IC50 | 0.803 - 3.410 µM | Human Multiple Myeloma Cell Lines | [1] |

| Apoptosis Induction | ~31.4% Caspase-3 activation | MM1.S cells (at 750 nM for 48h) | [1] |

| In Vivo Efficacy | 1-10 mg/kg (i.p.) | Mouse model of multiple myeloma | [1] |

Anti-Multiple Myeloma Activity

In multiple myeloma, HDAC11 plays a critical role in plasma cell biology. This compound has demonstrated significant anti-myeloma activity both in vitro and in vivo.

HDAC11 deacetylates and regulates the function of Interferon Regulatory Factor 4 (IRF4), a key transcription factor for plasma cell survival. Inhibition of HDAC11 by this compound leads to hyperacetylation of IRF4, which impairs its nuclear localization and binding to target gene promoters. This disruption of IRF4 function ultimately leads to apoptosis of multiple myeloma cells.

Caption: this compound's mechanism in multiple myeloma.

Role in Oocyte Maturation

This compound has been shown to inhibit the maturation of mouse oocytes. This effect is mediated through the disruption of the meiotic apparatus.

HDAC11 is involved in the deacetylation of α-tubulin and histone H4 at lysine 16 (H4K16). Acetylation of these proteins is crucial for the proper assembly and function of the meiotic spindle and kinetochore-microtubule attachments. By inhibiting HDAC11, this compound leads to the hyperacetylation of α-tubulin and H4K16, resulting in spindle disintegration, chromosome dislocation, and meiotic arrest.[1]

Caption: this compound's mechanism in oocyte maturation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of this compound.

In Vitro HDAC11 Enzymatic Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant HDAC11.

-

Principle: A fluorogenic substrate containing an acetylated lysine is deacetylated by HDAC11. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is proportional to the HDAC11 activity.

-

Materials:

-

Recombinant human HDAC11 enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease like trypsin and a HDAC inhibitor like Trichostatin A to stop the deacetylation reaction)

-

This compound (JB3-22) at various concentrations

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add the HDAC11 enzyme to all wells except the blank.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding the Developer Solution.

-

Incubate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence at an excitation wavelength of 355-365 nm and an emission wavelength of 450-460 nm.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

-

Cell Viability Assay (CCK-8)

This assay determines the cytotoxic effects of this compound on multiple myeloma cell lines.

-

Principle: The water-soluble tetrazolium salt, WST-8, in the Cell Counting Kit-8 (CCK-8) is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of living cells.

-

Materials:

-

Multiple myeloma cell lines (e.g., MM1.S, RPMI-8226)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (JB3-22)

-

CCK-8 reagent

-

96-well clear microplate

-

Microplate reader

-

-

Procedure:

-

Seed the multiple myeloma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium and add 10 µL to the respective wells.

-

Incubate the plate for 72 hours.

-

Add 10 µL of CCK-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Apoptosis Assay (Caspase-3 Activation by Flow Cytometry)

This assay quantifies the induction of apoptosis by this compound through the detection of activated caspase-3.

-

Principle: Activated caspase-3 is a key effector in the apoptotic pathway. A fluorescently labeled inhibitor of caspase-3 (e.g., a FAM-DEVD-FMK) irreversibly binds to activated caspase-3 in apoptotic cells, allowing for their detection by flow cytometry.

-

Materials:

-

Multiple myeloma cell lines

-

This compound (JB3-22)

-

Fluorescently labeled caspase-3 inhibitor kit

-

Flow cytometer

-

-

Procedure:

-

Treat multiple myeloma cells with this compound (e.g., 750 nM) or vehicle control for 48 hours.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in the provided wash buffer.

-

Add the fluorescently labeled caspase-3 inhibitor to the cell suspension.

-

Incubate the cells for 1 hour at 37°C in a 5% CO2 incubator, protected from light.

-

Wash the cells twice to remove any unbound inhibitor.

-

Resuspend the cells in the provided analysis buffer.

-

Analyze the cells by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., FITC).

-

Quantify the percentage of cells positive for activated caspase-3.

-

In Vivo Multiple Myeloma Mouse Model

This protocol describes the use of a syngeneic mouse model to evaluate the in vivo anti-tumor efficacy of this compound.

-

Animal Model: C57BL/KaLwRij mice are typically used as they are syngeneic to the 5TGM1 multiple myeloma cell line.

-

Cell Line: 5TGM1 murine multiple myeloma cells.

-

Procedure:

-

Culture 5TGM1 cells and harvest them during the logarithmic growth phase.

-

Inject 1 x 10^6 5TGM1 cells intravenously into the tail vein of the mice.

-

Monitor the mice for signs of disease progression, which can include hind limb paralysis and weight loss. Tumor burden can be monitored by measuring serum levels of myeloma-specific IgG2bκ.

-

Once the disease is established (e.g., after 2 weeks), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 1-10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection. A typical dosing schedule is once daily for the first 10 days, followed by every other day.[1]

-

Monitor the mice daily for body weight and clinical signs.

-

Measure tumor burden weekly.

-

The primary endpoint is typically overall survival. Mice are euthanized when they reach a predefined disease endpoint (e.g., significant weight loss, paralysis).

-

Analyze the data for tumor growth inhibition and survival benefit.

-

Experimental and Developmental Workflows

The following diagrams illustrate the workflows for the discovery and evaluation of this compound.

Drug Discovery and Preclinical Development Workflow

This workflow outlines the major stages from initial screening to in vivo testing.

Caption: Overall workflow for this compound's discovery and development.

Cell-Based Assay Workflow

This diagram details the steps involved in performing the cell-based assays.

Caption: Workflow for in vitro cell-based assays.

Conclusion and Future Directions

This compound (JB3-22) is a valuable research tool for elucidating the biological roles of HDAC11 and holds promise as a therapeutic candidate. Its selective inhibition of HDAC11 has demonstrated potent anti-tumor activity in preclinical models of multiple myeloma and has revealed a critical role for HDAC11 in oocyte maturation.

Future research should focus on several key areas:

-

Comprehensive Selectivity and Off-Target Profiling: A complete understanding of this compound's selectivity against all HDAC isoforms and other potential off-targets is necessary.

-

Pharmacokinetic and Pharmacodynamic Studies: Detailed PK/PD studies are required to optimize dosing regimens and to understand the drug's behavior in vivo.

-

Exploration of Other Therapeutic Areas: Given the diverse roles of HDACs, the therapeutic potential of this compound should be investigated in other diseases, such as inflammatory and neurodegenerative disorders.

-

Combination Therapies: Evaluating the synergistic effects of this compound with other anti-cancer agents could lead to more effective treatment strategies for multiple myeloma and other malignancies.

The continued development and study of this compound will undoubtedly contribute to our understanding of HDAC11 biology and may lead to novel therapeutic interventions for a range of diseases.

References

The Role of Elevenostat in Triggering Apoptosis in Multiple Myeloma Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multiple myeloma (MM), a malignancy of plasma cells, remains a significant therapeutic challenge, often characterized by relapse and drug resistance. A promising therapeutic avenue lies in the targeting of epigenetic regulators, such as histone deacetylases (HDACs). Elevenostat, a selective inhibitor of HDAC11, has emerged as a potent inducer of apoptosis in multiple myeloma cells. This technical guide delineates the mechanism of action of this compound, presents key quantitative data on its efficacy, provides detailed experimental protocols for its evaluation, and illustrates the core signaling pathways involved.

Core Mechanism of Action: Disruption of the HDAC11-IRF4 Axis

This compound's primary mechanism for inducing apoptosis in multiple myeloma cells is through the specific inhibition of histone/protein deacetylase 11 (HDAC11). HDAC11 plays a critical role in the survival of plasma cells by deacetylating and, consequently, activating Interferon Regulatory Factor 4 (IRF4), a master transcription factor essential for myeloma cell survival and proliferation.[1][2]

The process unfolds as follows:

-

HDAC11 Inhibition: this compound selectively binds to and inhibits the enzymatic activity of HDAC11.[1][2]

-

IRF4 Hyperacetylation: Inhibition of HDAC11 leads to the hyperacetylation of IRF4, particularly at lysine residue 103.[1][2]

-

Impaired IRF4 Function: This hyperacetylated state impairs the normal function of IRF4. Specifically, it disrupts IRF4's ability to localize to the nucleus and bind to the promoter regions of its target genes.[1][2]

-

Downregulation of Survival Genes: The functional impairment of IRF4 leads to decreased transcription of critical pro-survival genes in myeloma cells.

-

Induction of Apoptosis: The loss of these essential survival signals ultimately triggers the apoptotic cascade, leading to programmed cell death in the multiple myeloma cells.[1][2]

References

Elevenostat's Impact on Mouse Oocyte Maturation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the impact of Elevenostat, a selective inhibitor of Histone Deacetylase 11 (HDAC11), on the maturation of mouse oocytes. The content synthesizes key findings from peer-reviewed research, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers in reproductive biology, drug development professionals exploring HDAC inhibitors, and scientists investigating epigenetic regulation in meiosis.

Introduction: this compound and its Target, HDAC11

This compound, also known as JB3-22, is a small molecule hydroxamic acid derivative that functions as a selective inhibitor of HDAC11.[1][2] HDAC11 is the sole member of the class IV histone deacetylases and has been implicated in various cellular processes, including the regulation of mitosis and tumorigenesis.[1][3] Recent studies have extended its role to the critical process of meiosis, particularly in the context of oocyte maturation.[1][3]

In mouse oocytes, HDAC11 expression is dynamic, showing a gradual decrease from the Germinal Vesicle (GV) stage to the Metaphase II (MII) stage.[1][3] The targeted inhibition of HDAC11 by this compound provides a valuable tool to elucidate the specific functions of this enzyme during the meiotic progression of oocytes.

Quantitative Data Summary

The primary effects of this compound on mouse oocyte maturation are dose-dependent, leading to disruptions in meiotic progression, spindle formation, and chromosome alignment. The following tables summarize the key quantitative findings from in vitro studies.

| Table 1: Effect of this compound on Meiotic Progression of Mouse Oocytes | ||

| Treatment Group | Germinal Vesicle Breakdown (GVBD) Rate (%) after 4h | Maturation Rate to MII (%) after 16h |

| Control | 66.4 ± 3.0 | 69.6 ± 1.8 |

| 5 µM this compound | Similar to Control (No significant difference) | Similar to Control (No significant difference) |

| 10 µM this compound | 43.3 ± 0.9 (P < 0.01 vs Control) | 39.7 ± 2.8 (P < 0.01 vs Control) |

| Data presented as mean ± SE from three independent experiments.[1] |

| Table 2: Effect of 10 µM this compound on Spindle and Chromosome Integrity in MI Oocytes | |

| Parameter | Percentage of Oocytes with Defect (%) |

| Control | 10 µM this compound |

| Abnormal Spindles | 16.7 ± 3.4 |

| Misaligned Chromosomes | 20.2 ± 1.1 |

| Data presented as mean ± SE from three independent experiments.[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments investigating the effects of this compound on mouse oocyte maturation.

Oocyte Collection and In Vitro Culture

-

Animal Model: Female ICR mice (6-8 weeks old) are used for oocyte collection. All animal procedures should be approved by the relevant institutional animal care and use committee.[1]

-

Oocyte Retrieval: Fully grown, Germinal Vesicle (GV) intact oocytes are collected by manually rupturing antral follicles in M2 handling medium.[1]

-

In Vitro Maturation (IVM): Oocytes are cultured in M16 medium under mineral oil at 37°C in a humidified atmosphere of 5% CO2.[1]

This compound (JB3-22) Treatment

-

Stock Solution: A stock solution of this compound (JB3-22) is prepared in DMSO.

-

Working Concentrations: The stock solution is diluted in M16 medium to final concentrations of 5 µM and 10 µM for experiments. The control group is cultured in M16 medium containing the equivalent concentration of DMSO.[1]

-

Treatment Duration: Oocytes are cultured in the presence of this compound for specified durations (e.g., 4 hours for GVBD analysis, 7 hours for MI spindle analysis, and 16 hours for maturation to MII).[1]

Immunofluorescence Staining for Spindle and Chromosomes

-

Fixation: Oocytes are fixed in 4% paraformaldehyde in PBS for at least 30 minutes at room temperature.[1]

-

Permeabilization: The fixed oocytes are permeabilized with 0.5% Triton X-100 in PBS for 20 minutes.[1]

-

Blocking: Non-specific binding is blocked by incubating the oocytes in 1% BSA-supplemented PBS for 1 hour.[1]

-

Primary Antibody Incubation: Oocytes are incubated with a primary antibody against α-tubulin (for spindle visualization) overnight at 4°C.[1]

-

Secondary Antibody Incubation: After washing, oocytes are incubated with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.[1]

-

DNA Staining: Chromosomes are counterstained with Hoechst 33342 for 10-15 minutes.[1]

-

Mounting and Imaging: Oocytes are mounted on glass slides and imaged using a confocal laser scanning microscope.[1]

Analysis of Protein Acetylation

-

Target Proteins: The acetylation levels of α-tubulin and Histone H4 at Lysine 16 (H4K16ac) are assessed.[1]

-

Immunofluorescence: The protocol is similar to that described in section 3.3, but with primary antibodies specific for acetylated α-tubulin and H4K16ac.[1]

-

Western Blotting:

-

Oocyte lysates are prepared from control and this compound-treated groups.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against acetylated α-tubulin, H4K16ac, and a loading control (e.g., β-actin).

-

The membrane is then incubated with HRP-conjugated secondary antibodies, and the signal is detected using a chemiluminescence system.[1]

-

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the proposed signaling pathway of this compound's action and the general experimental workflow.

References

- 1. HDAC11 promotes meiotic apparatus assembly during mouse oocyte maturation via decreasing H4K16 and α-tubulin acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. HDAC11 promotes meiotic apparatus assembly during mouse oocyte maturation via decreasing H4K16 and α-tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Elevenostat: A Technical Guide to its Structural and Chemical Properties for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elevenostat, also known as JB3-22, is a synthetic small molecule that has garnered significant attention in the fields of oncology and immunology due to its selective inhibition of histone deacetylase 11 (HDAC11).[1] As a hydroxamic acid derivative, this compound is being investigated for its therapeutic potential, particularly in multiple myeloma and for its role in modulating immune responses.[1][2] This technical guide provides a comprehensive overview of the structural and chemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its known signaling pathways and experimental workflows.

Structural and Chemical Properties

This compound is a white solid compound with a molecular formula of C16H17N3O4 and a molecular weight of 315.32 g/mol .[2] It is characterized by its hydroxamic acid functional group, which is crucial for its inhibitory activity against zinc-dependent HDAC enzymes. The purity of commercially available this compound is typically greater than 95% as determined by High-Performance Liquid Chromatography (HPLC).[3] The compound is soluble in dimethyl sulfoxide (DMSO) and should be stored at -20°C, protected from air and light to prevent degradation.[3]

Table 1: Structural and Chemical Identifiers of this compound

| Property | Value |

| CAS Number | 1454902-97-6 |

| Molecular Formula | C16H17N3O4 |

| Molecular Weight | 315.32 g/mol |

| Canonical SMILES | O=C(NO)C1=CC=C(CNC(NC2=CC=CC=C2OC)=O)C=C1 |

| InChI | InChI=1S/C16H17N3O4/c1-23-14-5-3-2-4-13(14)18-16(21)17-10-11-6-8-12(9-7-11)15(20)19-22/h2-9,22H,10H2,1H3,(H,19,20)(H2,17,18,21) |

| InChIKey | DZHNFBYCLJKJID-UHFFFAOYSA-N |

Table 2: Physicochemical and Biological Properties of this compound

| Property | Value |

| Physical Form | White solid |

| Purity | >95% (by HPLC)[3] |

| Solubility | DMSO: 250 mg/mL (792.85 mM; requires sonication)[2] |

| Storage Conditions | Powder: -20°C for 2 years. In DMSO: 4°C for 2 weeks, -80°C for 6 months. Protect from air and light.[1][3] |

| Biological Activity | Selective HDAC11 inhibitor |

| IC50 | 0.235 µM for HDAC11[1][2] |

Experimental Protocols

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of an this compound sample.

Methodology: A Reverse-Phase HPLC (RP-HPLC) method is employed.

-

Column: Kromasil C18 (250 mm × 4.6 mm, 4.0 μm) or equivalent.

-

Mobile Phase A: 0.1% Perchloric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient is used to ensure separation of this compound from any impurities. The specific gradient profile should be optimized based on the column and system used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted with the mobile phase to an appropriate concentration.

-

Analysis: The percentage purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Determination of Aqueous Solubility

Objective: To determine the aqueous solubility of this compound.

Methodology: The shake-flask method is a standard approach.

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The suspension is agitated in a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve of known concentrations.

HDAC11 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against HDAC11.

Methodology: A continuous fluorescence-based assay is a common method.[4][5]

-

Reagents:

-

Recombinant human HDAC11 enzyme.

-

Fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine and a fluorophore/quencher pair).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

This compound stock solution in DMSO.

-

Developer solution.

-

-

Procedure:

-

In a 96-well black microplate, add the assay buffer.

-

Add varying concentrations of this compound (or DMSO as a vehicle control).

-

Add the HDAC11 enzyme and incubate for a short period (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate the plate at 37°C for a defined time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the HDAC11 activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Apoptosis Assay in Multiple Myeloma Cells

Objective: To evaluate the pro-apoptotic effect of this compound on multiple myeloma cells.

Methodology: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Culture: Culture multiple myeloma cell lines (e.g., MM.1S) in appropriate media and conditions.

-

Treatment: Seed the cells in multi-well plates and treat with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 48 hours).

-

Staining:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic/necrotic.

-

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Signaling Pathways and Experimental Workflows

Regulation of Foxp3 Expression

This compound has been shown to reverse the HDAC11-mediated suppression of the Forkhead box P3 (Foxp3) promoter, a key transcription factor for regulatory T cells (Tregs). This process involves the interplay of NF-κB and the histone acetyltransferase p300.

Caption: this compound inhibits HDAC11, leading to increased Foxp3 expression.

Experimental Workflow for HDAC11 Inhibition Assay

The following diagram illustrates the key steps in determining the IC50 of this compound against HDAC11.

Caption: Workflow for determining the IC50 of this compound against HDAC11.

Logical Relationship in T-cell Regulation

HDAC11 has been implicated in the negative regulation of T-cell effector functions. Its inhibition by this compound can potentially enhance anti-tumor immunity.

Caption: this compound enhances T-cell function by inhibiting HDAC11.

Conclusion

This compound is a promising selective HDAC11 inhibitor with well-defined structural and chemical properties. The experimental protocols provided in this guide offer a foundation for its consistent and reliable characterization in a research setting. The elucidation of its role in key signaling pathways, particularly in the regulation of immune responses and cancer cell apoptosis, underscores its potential as a therapeutic agent. Further research into the synthesis, formulation, and in vivo efficacy of this compound will be critical for its translation into clinical applications.

References

Methodological & Application

Elevenostat: Application Notes and Protocols for In Vitro Research

For Research Use Only.

Introduction

Elevenostat is a selective inhibitor of Histone Deacetylase 11 (HDAC11), a class IV HDAC enzyme. Unlike other HDACs that primarily function as deacetylases, HDAC11 exhibits potent defatty-acylase activity, particularly demyristoylation. Its role in various cellular processes, including immune regulation, cancer cell proliferation, and apoptosis, has made it a compelling target for therapeutic development. These application notes provide detailed protocols for in vitro studies to characterize the activity and cellular effects of this compound.

Mechanism of Action

This compound selectively inhibits the enzymatic activity of HDAC11. This inhibition leads to the hyperacetylation and hyper-fatty-acylation of various substrate proteins. Key downstream effects of HDAC11 inhibition include the induction of apoptosis in cancer cells, modulation of immune signaling pathways, and regulation of gene expression. One of the well-characterized pathways involves the inhibition of HDAC11 leading to increased expression of the tumor suppressor p53, a critical regulator of apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound from published studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) | Assay Type | Reference |

| HDAC11 | 0.235 | Enzymatic Assay | [1](--INVALID-LINK--) |

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Effect | Concentration/IC50 | Exposure Time | Reference |

| MM1.S (Multiple Myeloma) | Apoptosis Induction (31.4% of cells with activated caspase-3) | 750 nM | 48 h | [1](--INVALID-LINK--) |

| Human Multiple Myeloma Cells | Cytotoxicity | 0.803 - 3.410 µM | 72 h | [1](--INVALID-LINK--) |

| Mouse Oocytes | Inhibition of Maturation | 10 µM | 4 - 16 h | [1](--INVALID-LINK--) |

Experimental Protocols

Herein, we provide detailed protocols for key in vitro experiments to assess the biological activity of this compound.

HDAC11 Enzymatic Inhibition Assay (Fluorogenic)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against recombinant human HDAC11 using a fluorogenic substrate.

Materials:

-

Recombinant Human HDAC11 enzyme

-

HDAC11 Fluorogenic Substrate (e.g., Boc-Lys(TFA)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer Solution (e.g., Trypsin in assay buffer)

-

This compound

-

Trichostatin A (TSA) or other pan-HDAC inhibitor (as a positive control)

-

DMSO (vehicle for compounds)

-

Black, flat-bottom 96-well plates

-

Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

-

Prepare a serial dilution of this compound in DMSO. A typical concentration range to test would be from 0.01 nM to 100 µM.

-

In the wells of a 96-well plate, add 2 µL of the diluted this compound or vehicle control (DMSO).

-

Add 78 µL of Assay Buffer to each well.

-

Add 10 µL of diluted recombinant HDAC11 enzyme to each well (except for no-enzyme controls). The final enzyme concentration should be optimized based on the manufacturer's instructions or preliminary experiments (e.g., 20 nM).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the HDAC11 fluorogenic substrate to each well. The final substrate concentration should be at or near its Km value.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Stop the reaction and develop the fluorescent signal by adding 50 µL of Developer Solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Read the fluorescence intensity on a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Caption: Workflow for HDAC11 Enzymatic Inhibition Assay.

Cell Viability (MTS) Assay

This protocol is for determining the cytotoxic effect of this compound on a cancer cell line (e.g., MM1.S) using a colorimetric MTS assay.

Materials:

-

Human Multiple Myeloma cell line (e.g., MM1.S)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

MTS reagent (containing PES)

-

Doxorubicin or another cytotoxic agent (as a positive control)

-

DMSO (vehicle for compounds)

-

Sterile, clear flat-bottom 96-well plates

-

Absorbance microplate reader (490 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach and resume growth.

-

Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, vehicle control (DMSO), or positive control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells and determine the IC50 value.

Caption: Workflow for Cell Viability (MTS) Assay.

Apoptosis Assay (Caspase-3 Activity)

This protocol measures the induction of apoptosis by this compound through the quantification of caspase-3 activity.

Materials:

-

Human Multiple Myeloma cell line (e.g., MM1.S)

-

Complete culture medium

-

This compound

-

Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA or Ac-DEVD-AMC)

-

Staurosporine or another apoptosis-inducing agent (as a positive control)

-

DMSO (vehicle for compounds)

-

Sterile 6-well plates or culture flasks

-

Microplate reader (absorbance at 405 nm for colorimetric assay or fluorescence at Ex/Em appropriate for the fluorometric substrate)

Procedure:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

Treat the cells with the desired concentration of this compound (e.g., 750 nM), vehicle control (DMSO), or positive control for 48 hours.

-

Harvest the cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cells according to the caspase-3 assay kit manufacturer's instructions. This typically involves resuspending the cell pellet in the provided lysis buffer and incubating on ice.

-

Centrifuge the lysate to pellet the cell debris and collect the supernatant.

-

Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

In a 96-well plate, add an equal amount of protein from each lysate to the respective wells.

-

Add the reaction buffer and the caspase-3 substrate to each well as per the kit's protocol.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Normalize the caspase-3 activity to the protein concentration and express the results as a fold change relative to the vehicle-treated control.

Signaling Pathway

The inhibition of HDAC11 by this compound can trigger apoptosis through the p53 pathway. HDAC11 has been shown to deacetylate and inactivate the transcription factor Egr1. In the presence of this compound, Egr1 remains acetylated and active, leading to the transcription of the tumor suppressor gene TP53. The resulting increase in p53 protein levels can initiate the intrinsic apoptosis pathway, culminating in the activation of caspase-3 and cell death.

Caption: HDAC11 Inhibition by this compound Induces Apoptosis via the Egr1/p53 Pathway.

References

Elevenostat: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elevenostat (also known as JB3-22) is a potent and selective small molecule inhibitor of histone deacetylase 11 (HDAC11).[1][2][3][4][5] As the sole member of the class IV HDAC family, HDAC11 has emerged as a critical regulator in various cellular processes, including immune function, cell differentiation, and tumorigenesis.[6][7][8] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer cell viability, apoptosis, and relevant signaling pathways.

Mechanism of Action

This compound exerts its biological effects through the selective inhibition of HDAC11's enzymatic activity.[1][2][3] HDAC11 is known to deacetylate various protein substrates, including transcription factors. A key target of HDAC11 is the Interferon Regulatory Factor 4 (IRF4), a critical transcription factor for plasma cell differentiation and survival.[6][8] By inhibiting HDAC11, this compound leads to the hyperacetylation of IRF4, which impairs its nuclear localization and binding to target gene promoters.[6][8][9] This disruption of IRF4 function ultimately induces cell death in susceptible cancer cells, particularly those of hematopoietic origin like multiple myeloma.[6][8][9]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Human Multiple Myeloma (MM) Cell Lines

| Cell Line | IC50 (µM) after 72h treatment |

| MM1.S | 0.803 - 3.410 |

| RPMI-8226 | Data not specified |

| H929 | Data not specified |

| U266 | Data not specified |

| OPM-2 | Data not specified |

| KMS-11 | Data not specified |

| KMS-12-BM | Data not specified |

| KMS-12-PE | Data not specified |

| LP-1 | Data not specified |

| JJN3 | Data not specified |

| KAS-6.V10R | Data not specified |

| ANBL-6.V10R | Data not specified |

Note: The IC50 values for the majority of the 12 cell lines tested in a key study were not individually specified in the provided search results, but a range was given for human multiple myeloma cells.[1]

Table 2: Cellular Effects of this compound Treatment

| Cell Line | Concentration | Treatment Duration | Observed Effect | Assay Used |

| MM1.S | 750 nM | 48 h | ~31.4% of cells express activated caspase-3 | Flow Cytometry |

| RPMI-8226 | 750 nM | 48 h | Increased caspase-3 activation | Flow Cytometry |

| Mouse Oocytes | 10 µM | 4-16 h | Inhibition of oocyte maturation, spindle disintegration, chromosome dislocation | Microscopy |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder (CAS No.: 1454902-97-6)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Allow the this compound powder to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (MW: 315.32 g/mol ), dissolve 0.315 mg of the compound in 1 mL of DMSO.

-

Vortex the solution until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Cell Viability Assay using CCK-8

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Human multiple myeloma cell lines (e.g., MM1.S, RPMI-8226)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well cell culture plates

-

This compound stock solution (10 mM)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Culture the desired cancer cell lines in T-75 flasks until they reach 80-90% confluency.

-

Trypsinize and resuspend the cells in fresh complete medium.

-

Count the cells using a hemocytometer or an automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test is 10⁻⁸ to 10⁻⁴ M.[1]

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Protocol 3: Apoptosis Assay by Flow Cytometry (Caspase-3 Activation)

Objective: To quantify the induction of apoptosis by this compound through the measurement of activated caspase-3.

Materials:

-

Human multiple myeloma cell lines (e.g., MM1.S, RPMI-8226)

-

Complete cell culture medium

-

6-well cell culture plates

-

This compound stock solution (10 mM)

-

Phosphate-buffered saline (PBS)

-

Fixation and permeabilization buffers

-

FITC-conjugated anti-active caspase-3 antibody

-

Flow cytometer

Procedure:

-

Seed 1 x 10⁶ cells per well in 6-well plates with complete medium and allow them to attach overnight.

-

Treat the cells with 750 nM this compound or vehicle control (DMSO) for 48 hours.[6][9]

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Fix and permeabilize the cells according to the manufacturer's protocol for the anti-active caspase-3 antibody.

-

Incubate the cells with the FITC-conjugated anti-active caspase-3 antibody for 30-60 minutes at room temperature in the dark.

-

Wash the cells with permeabilization buffer and resuspend them in PBS.

-

Analyze the cells using a flow cytometer, detecting the FITC signal in the appropriate channel.

-

Quantify the percentage of cells positive for active caspase-3.

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (ab285394) | Abcam [abcam.com]

- 3. adooq.com [adooq.com]

- 4. glpbio.com [glpbio.com]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. Plasma cell dependence on histone/protein deacetylase 11 reveals a therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HDAC11, an emerging therapeutic target for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plasma cell dependence on histone/protein deacetylase 11 reveals a therapeutic target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JCI Insight - Plasma cell dependence on histone/protein deacetylase 11 reveals a therapeutic target in multiple myeloma [insight.jci.org]

Application Notes and Protocols for Elevenostat in Cancer Cell Line Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Elevenostat, a selective histone deacetylase 11 (HDAC11) inhibitor, in the treatment of various cancer cell lines. This document outlines the optimal concentrations, mechanism of action, and detailed protocols for key experimental assays.

Introduction

This compound (also known as JB3-22) is a potent and selective inhibitor of HDAC11 with an IC50 of 0.235 µM.[1] HDAC11 is the sole member of the class IV histone deacetylases and is overexpressed in several carcinomas, playing a critical role in cancer cell survival.[2] Inhibition of HDAC11 by this compound has been shown to induce apoptosis in cancer cells, making it a promising therapeutic agent for oncological research.[1][3] These notes provide essential information for researchers investigating the anti-cancer effects of this compound in vitro.

Mechanism of Action

The primary mechanism of action for this compound is the selective inhibition of HDAC11. HDACs are enzymes that remove acetyl groups from lysine residues of both histone and non-histone proteins. The inhibition of HDAC11 by this compound leads to hyperacetylation of its target proteins. This disruption of acetylation homeostasis affects gene expression and protein function, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[4]

A specific non-histone target of HDAC11 is the serine hydroxymethyltransferase 2 (SHMT2). HDAC11 acts as an efficient lysine defatty-acylase for SHMT2. By inhibiting this function, this compound can modulate the type I interferon signaling pathway, which has implications for immuno-oncology.[5]

Optimal Concentrations for Cancer Cell Lines

The optimal concentration of this compound for inducing cytotoxicity is cell-line dependent. It is recommended to perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) for each specific cancer cell line. The following tables summarize reported IC50 values for this compound and other relevant HDAC11 inhibitors in various cancer cell lines.

Table 1: this compound IC50 Values in Multiple Myeloma Cell Lines [1]

| Cell Line | Treatment Duration | IC50 Range (µM) |

| Human Multiple Myeloma | 72 hours | 0.803 - 3.410 |

| MM1.S | 48 hours | 0.750 (induces 31.4% apoptosis) |

Table 2: IC50 Values of Other Selective HDAC11 Inhibitors in Lung Adenocarcinoma Cell Lines [6]

| Cell Line | HDAC11 Inhibitor | IC50 (µM) |

| A549 | FT234 | 6.594 |

| A549 | FT895 | 4.663 |

| H1650 | FT234 | 4.917 |

| H1650 | FT895 | 4.777 |

Note: While the data in Table 2 is for different HDAC11 inhibitors, it provides a valuable starting point for determining the effective concentration range for this compound in lung cancer cell lines. Depletion of HDAC11 has been shown to induce cell death in colon (HCT-116), prostate (PC-3), and breast (MCF-7) cancer cell lines, suggesting that this compound is likely to be effective in these models as well.[2] Empirical determination of the IC50 is crucial for these and other solid tumor cell lines.

Experimental Protocols

The following are detailed protocols for assessing the effects of this compound on cancer cell viability and apoptosis.

Cell Viability (MTT) Assay

This protocol is adapted for determining the cytotoxic effects of HDAC inhibitors.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours) at 37°C.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the quantitative analysis of apoptosis by flow cytometry.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., at the determined IC50) for the appropriate duration (e.g., 48 hours). Include a vehicle control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Interpretation of Results:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Conclusion

This compound is a valuable tool for investigating the role of HDAC11 in cancer biology. The provided protocols and concentration guidelines will assist researchers in designing and executing experiments to explore the therapeutic potential of this selective HDAC11 inhibitor. It is crucial to empirically determine the optimal concentration for each cancer cell line to ensure accurate and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. HDAC11 is a novel drug target in carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasma cell dependence on histone/protein deacetylase 11 reveals a therapeutic target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histone deacetylase (HDAC) inhibitors in recent clinical trials for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel HDAC11 inhibitors suppress lung adenocarcinoma stem cell self-renewal and overcome drug resistance by suppressing Sox2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Elevenostat Administration in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of elevenostat, a selective inhibitor of histone deacetylase 11 (HDAC11), in mouse models. The following sections detail its mechanism of action, administration protocols, and relevant signaling pathways.

Introduction to this compound

This compound (also known as JB3-22) is a potent and selective small molecule inhibitor of HDAC11, with an IC50 of 0.235 µM[1]. As a hydroxamic acid derivative, it exerts its biological effects by chelating the zinc ion in the active site of HDAC11[2]. HDAC11 is the sole member of the class IV histone deacetylases and has been implicated in various pathological processes, including cancer and autoimmune diseases[3]. Inhibition of HDAC11 by this compound has been shown to induce apoptosis in multiple myeloma cells and modulate immune responses, making it a compound of significant interest for preclinical research[1][4].

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of HDAC11's enzymatic activity. This inhibition leads to the hyperacetylation of both histone and non-histone protein substrates, altering gene expression and cellular function.

Two key signaling pathways have been identified to be modulated by this compound:

-

IRF4 Signaling Pathway in Multiple Myeloma: HDAC11 has been shown to deacetylate and regulate the activity of Interferon Regulatory Factor 4 (IRF4), a critical transcription factor for plasma cell differentiation and survival[3][4]. By inhibiting HDAC11, this compound leads to the hyperacetylation of IRF4, which impairs its function and results in the downregulation of its target genes, such as PRDM1 (Blimp-1) and TNFRSF17 (BCMA). This disruption of the IRF4 signaling cascade ultimately induces apoptosis in multiple myeloma cells[4].

-

Type I Interferon (IFN) Signaling: HDAC11 can regulate the type I IFN signaling pathway through the defatty-acylation of serine hydroxymethyltransferase 2 (SHMT2). Inhibition of HDAC11 may, therefore, modulate the cellular response to type I interferons, which play a crucial role in antiviral and anti-tumor immunity.

-

Foxp3+ Regulatory T (Treg) Cell Function: Targeting HDAC11 has been demonstrated to promote the function of Foxp3+ regulatory T cells[1]. This suggests a potential therapeutic application for this compound in the context of autoimmune diseases and transplantation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the in vivo administration of this compound in a multiple myeloma mouse model.

Table 1: In Vivo Efficacy of this compound in a 5TGM1 Multiple Myeloma Mouse Model

| Parameter | Dosage (mg/kg) | Administration Route | Dosing Schedule | Outcome | Reference |

| Tumor Growth | 1 and 10 | Intraperitoneal (i.p.) | Daily for 10 days, then every other day | Effective inhibition of tumor growth | [1] |

| Serum IgG2b Levels | 1 and 10 | Intraperitoneal (i.p.) | Daily for 10 days, then every other day | Decreased serum IgG2b levels | [1] |

| Survival | 1 and 10 | Intraperitoneal (i.p.) | Daily for 10 days, then every other day | Significantly prolonged survival | [1][4] |

| Body Weight | 1 and 10 | Intraperitoneal (i.p.) | Daily for 10 days, then every other day | No significant changes in body weight | [1] |

Experimental Protocols

This section provides a detailed protocol for the administration of this compound to a mouse model of multiple myeloma.

Protocol 1: Administration of this compound in a Syngeneic 5TGM1 Multiple Myeloma Mouse Model

1. Animal Model:

-

Mouse Strain: C57BL/KaLwRij mice.

-

Cell Line: 5TGM1 multiple myeloma cells.

-

Cell Inoculation: Intravenously inject 5 x 10^5 5TGM1 cells into the tail vein of each mouse.

2. This compound Formulation (Recommended):

-

Vehicle: A solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is a common formulation for administering hydrophobic compounds like HDAC inhibitors in vivo. Another option that has been used for other hydroxamic acid-based HDAC inhibitors is a formulation containing 2-hydroxypropyl-β-cyclodextrin (HPBCD) and polyethylene glycol (PEG)[5].

-

Stock Solution: Based on its solubility, dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 25 mg/mL)[6].

-

Working Solution Preparation:

-

Warm the DMSO stock solution to 37°C and sonicate briefly to ensure complete dissolution.

-

For a final concentration of 1 mg/mL, dilute the stock solution in the vehicle. For example, to prepare 1 mL of the working solution, add 40 µL of the 25 mg/mL stock solution to 960 µL of the vehicle.

-

Vortex the working solution thoroughly before administration.

-

3. Administration Protocol:

-

Dosage: 1 mg/kg or 10 mg/kg body weight.

-

Route of Administration: Intraperitoneal (i.p.) injection.

-

Dosing Schedule: Administer once daily for the first 10 days post-tumor cell inoculation, followed by administration every other day until the experimental endpoint is reached[1].

-

Injection Volume: Typically 100-200 µL per mouse.

4. Monitoring and Endpoint Analysis:

-

Tumor Burden: Monitor tumor progression by measuring serum IgG2b levels weekly.

-

Animal Health: Monitor body weight and overall health of the mice regularly.

-

Survival: Record the date of death or euthanasia for survival analysis.

-

Endpoint: Euthanize mice when they reach a predetermined disease endpoint (e.g., significant weight loss, hind limb paralysis).

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound in Multiple Myeloma

Caption: this compound inhibits HDAC11, leading to IRF4 hyperacetylation and apoptosis in multiple myeloma cells.

Experimental Workflow for In Vivo this compound Administration

Caption: Workflow for in vivo administration of this compound in a mouse model of multiple myeloma.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, synthesis, and evaluation of hydroxamic acid-based molecular probes for in vivo imaging of histone deacetylase (HDAC) in brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chronic administration of an HDAC inhibitor treats both neurological and systemic Niemann-Pick type C disease in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

preparing Elevenostat stock solution and working concentrations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Elevenostat stock solutions and working concentrations for use in various research applications. This compound is a potent and selective inhibitor of Histone Deacetylase 11 (HDAC11), a key enzyme in epigenetic regulation.

Chemical and Physical Properties

This compound, also known as JB3-22, is a small molecule hydroxamic acid derivative.[1][2] A summary of its key properties is provided in the table below.

| Property | Value | References |

| Synonyms | JB3-22 | [2] |

| CAS Number | 1454902-97-6 | [2][3] |

| Molecular Formula | C₁₆H₁₇N₃O₄ | [2] |

| Molecular Weight | 315.32 g/mol | [2][4] |

| Appearance | White to off-white or pink solid | [1][5] |

| Purity | >95% | [1][4] |

| Solubility | Soluble in DMSO (up to 250 mg/mL) | [1][2][4] |

| IC₅₀ | 0.235 µM for HDAC11 | [2][3][6] |

Preparation of this compound Stock Solution

Proper preparation and storage of the stock solution are crucial for maintaining the compound's activity and ensuring experimental reproducibility.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Optional: Ultrasonic bath

Protocol:

-

Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the compound.

-

Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.[1]

-

Reconstitution: Aseptically add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is recommended to use newly opened DMSO as it is hygroscopic, and water content can affect solubility.[5]

-

Dissolution: Vortex the solution thoroughly to dissolve the powder. If needed, sonication in an ultrasonic bath for a short period can aid in complete dissolution.[2] Visually inspect the solution to ensure no particulates are present.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials. This minimizes freeze-thaw cycles and reduces the risk of contamination and degradation.[6][7]

-

Storage: Store the stock solution aliquots at -20°C or -80°C.[1][2][4] Protect from light and air.[1][4]

Stock Solution Storage Stability:

The lyophilized powder is stable for up to 3 years when stored at -20°C and protected from moisture.[5][6]

Stock Solution Preparation Calculator:

| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound |

| 1 mM | 3.1714 mL | 15.857 mL |

| 5 mM | 0.6343 mL | 3.1714 mL |

| 10 mM | 0.3171 mL | 1.5857 mL |

Calculations are based on a molecular weight of 315.32 g/mol . Always refer to the batch-specific molecular weight on the product's certificate of analysis.[2]

Preparation of Working Concentrations

The optimal working concentration of this compound will vary depending on the cell type, assay duration, and specific experimental goals. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.

Protocol:

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilution: Serially dilute the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations. It is advisable to perform dilutions in a stepwise manner to prevent precipitation of the compound.[8]

-

DMSO Control: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound tested. The final DMSO concentration in the culture medium should typically be less than 0.5% to avoid solvent-induced cytotoxicity.[8]

-

Immediate Use: Use the freshly prepared working solutions immediately. Do not store diluted solutions.

Recommended Working Concentrations from Literature:

| Application | Cell/System Type | Working Concentration Range | Reference |

| HDAC11 Inhibition Assay | Recombinant enzyme | IC₅₀ = 0.235 µM | [2] |

| Apoptosis Induction | Multiple Myeloma (MM) cell lines (MM1.S) | 750 nM | [5][9] |

| Cytotoxicity Assay | Human Multiple Myeloma cell lines | IC₅₀ = 0.803 to 3.410 µM (72h) | [5] |

| Inhibition of Oocyte Maturation | Mouse oocytes | 10 µM | [5] |

| In vivo Anti-tumor Activity | Mouse model of Multiple Myeloma | 1-10 mg/kg (intraperitoneal injection) | [5][9] |

Experimental Protocols

Cell Viability Assay (MTT or CCK-8)

This protocol provides a general guideline for assessing the effect of this compound on cell proliferation and viability.

Workflow:

Caption: Workflow for a cell viability assay using this compound.

Methodology:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Prepare a series of working concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a DMSO vehicle control in fresh culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add the viability reagent (e.g., MTT or CCK-8) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis for Protein Acetylation

This protocol can be used to assess the effect of this compound on the acetylation status of target proteins.

Methodology:

-

Plate cells and allow them to adhere.

-

Treat cells with this compound at the desired concentration and for the appropriate time. Include a vehicle control.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the acetylated form of the protein of interest overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the results to a loading control such as β-actin or GAPDH.

Signaling Pathway

This compound selectively inhibits HDAC11, which has been shown to deacetylate and regulate the function of key transcription factors, including Interferon Regulatory Factor 4 (IRF4) and Forkhead box protein P3 (Foxp3).[1][9] Inhibition of HDAC11 by this compound leads to hyperacetylation of these targets, altering their activity and downstream gene expression.

Caption: Mechanism of action of this compound via HDAC11 inhibition.

Disclaimer: This information is for research use only and is not intended for human or diagnostic use.[1] Always follow safe laboratory practices when handling chemical reagents.

References

- 1. mybiosource.com [mybiosource.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. This compound (ab285394) | Abcam [abcam.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. adooq.com [adooq.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. JCI Insight - Plasma cell dependence on histone/protein deacetylase 11 reveals a therapeutic target in multiple myeloma [insight.jci.org]

Elevenostat solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of elevenostat, a selective Histone Deacetylase 11 (HDAC11) inhibitor, and protocols for its use in research settings.

Introduction to this compound

This compound is a potent and selective inhibitor of HDAC11 with an IC50 of 0.235 µM[1]. It has demonstrated anti-tumor effects, particularly in multiple myeloma, by inducing apoptosis[1]. Its mechanism of action involves the regulation of key cellular pathways, making it a valuable tool for cancer research and drug development. Understanding its solubility is critical for accurate and reproducible experimental results.

Solubility of this compound

The solubility of a compound is a crucial physical property that influences its handling, formulation, and biological activity.

Quantitative Solubility Data

| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |

| DMSO | 250 | 792.85 | Ultrasonic treatment may be required to achieve full dissolution. Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, anhydrous supply to ensure maximum solubility[2]. |

Note: The molecular weight of this compound is 315.32 g/mol .

Experimental Protocols

Protocol for Determining this compound Solubility

This protocol provides a general method for determining the solubility of this compound in various organic solvents.

Materials:

-

This compound (solid powder)

-

Candidate solvents (e.g., Ethanol, Methanol, Acetone, etc.)

-

Vortex mixer

-

Sonicator (water bath)

-

Analytical balance

-

Microcentrifuge

-

HPLC or UV-Vis spectrophotometer (for quantitative analysis)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Weigh out a small, known amount of this compound (e.g., 5 mg) into a series of clear glass vials.

-

Add a small, precise volume of the first candidate solvent (e.g., 100 µL) to the first vial.

-

Vortex the vial vigorously for 2 minutes.

-

If the solid dissolves completely, add another known weight of this compound and repeat.

-

If the solid does not dissolve completely, proceed to the next step.

-

-

Equilibration:

-

Place the vials with undissolved solid into a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Visually inspect the vials for any remaining solid material.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

-

-

Quantification of Solubilized this compound:

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).

-

Determine the concentration of this compound in the diluted supernatant using a pre-established calibration curve.

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

Protocol for Preparation of Stock and Working Solutions

Accurate preparation of stock and working solutions is essential for in vitro and in vivo experiments.

Materials:

-

This compound (solid powder)

-

Anhydrous DMSO

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Calibrated pipettes

Procedure for a 10 mM Stock Solution in DMSO:

-

Weighing: Accurately weigh out 3.15 mg of this compound powder.

-

Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound.

-

Solubilization: Vortex the solution until the this compound is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage.

Preparation of Working Solutions:

-

Dilute the 10 mM stock solution to the desired final concentration using the appropriate cell culture medium or buffer for your experiment.

-

Important: Ensure the final concentration of DMSO in the working solution is not toxic to the cells or organism being studied (typically <0.5%).

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway